REACTION_CXSMILES
|
[CH3:1][C:2]1[O:7][C:5](=[O:6])[CH2:4][CH:3]=1.[CH3:8][NH2:9]>>[CH2:1]=[C:2]1[N:9]([CH3:8])[C:5](=[O:7])[CH2:4][CH2:3]1.[CH3:8][N:9]1[CH:2]([CH3:1])[CH2:3][CH2:4][C:5]1=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1CCC(N1C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:7][C:5](=[O:6])[CH2:4][CH:3]=1.[CH3:8][NH2:9]>>[CH2:1]=[C:2]1[N:9]([CH3:8])[C:5](=[O:7])[CH2:4][CH2:3]1.[CH3:8][N:9]1[CH:2]([CH3:1])[CH2:3][CH2:4][C:5]1=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1CCC(N1C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCC1C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |